molecular formula C10H13BrClNO B14480727 6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide CAS No. 67544-46-1

6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Cat. No.: B14480727
CAS No.: 67544-46-1
M. Wt: 278.57 g/mol
InChI Key: LEXHWWDGBHVJIN-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that belongs to the class of tetralins Tetralins are bicyclic aromatic compounds that are derivatives of naphthalene

Preparation Methods

The synthesis of 6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps One common synthetic route starts with the chlorination of 5,6,7,8-tetrahydronaphthalen-1-ol to introduce the chlorine atom at the 2-positionThe final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid .

Chemical Reactions Analysis

6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as alterations in neurotransmitter levels and modulation of gene expression .

Comparison with Similar Compounds

6-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

CAS No.

67544-46-1

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

6-amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C10H12ClNO.BrH/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13;/h1,4,7,13H,2-3,5,12H2;1H

InChI Key

LEXHWWDGBHVJIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2O)Cl.Br

Origin of Product

United States

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